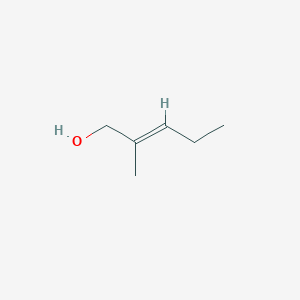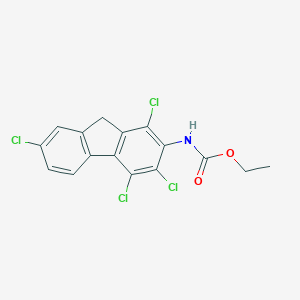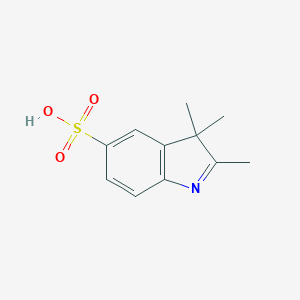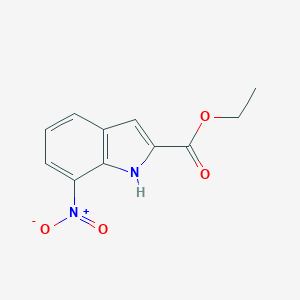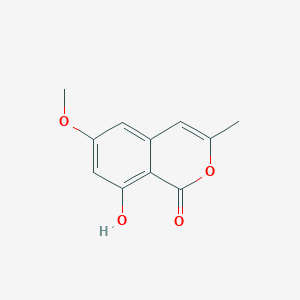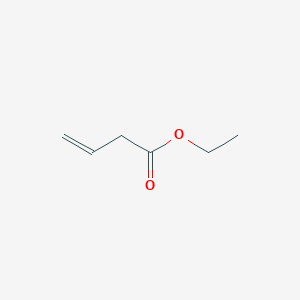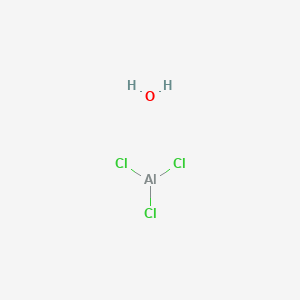
Aluminum chloride hydrate
Vue d'ensemble
Description
Aluminum chloride hydrate is a group of water-soluble, specific aluminum salts having the general formula AlnCl3n−m(OH)m . It is used in cosmetics as an antiperspirant and as a coagulant in water purification . The variation most commonly used in deodorants and antiperspirants is Al2Cl(OH)5 (dialuminium chloride pentahydroxide) .
Synthesis Analysis
Polyaluminum chloride (PAC) is commonly used as a chemical in the water treatment industry, deodorant, and paper-making. The PAC is a complex inorganic substance between hydroxyl and aluminum ions that gradually takes place chlorination with its general formula of Alx(OH)yCl3x-y . A pilot-scale experiment with a capacity of 500 kg/batch feed was conducted by reacting Al(OH)3 with HCl and H2SO4, then neutralized using CaCO3 to obtain liquid PAC and gypsum as a by-product .Molecular Structure Analysis
Aluminum chloride hydrate has a molecular formula of AlCl3H2O . The hydrated form of aluminum chloride has an octahedral molecular geometry, with the central aluminum ion surrounded by six water ligand molecules .Chemical Reactions Analysis
Aluminum chloride is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water .Physical And Chemical Properties Analysis
Aluminum Chloride is a Lewis acid. Lewis acids are compounds that can accept an electron pair, which allows Aluminum Chloride to act as a catalyst in many chemical reactions . In its anhydrous (without water) form, it is a powerful dehydrating agent. It is also deliquescent, meaning it can absorb water from the atmosphere and dissolve in it .Applications De Recherche Scientifique
Electrolysis for High-Purity Aluminum Production
Aluminum chloride hydrate is utilized in the electrolysis process to produce high-purity aluminum. This method is considered as an alternative to the conventional Bayer–Hall—Héroult cycle, especially for moderate amounts of production . The chlorine process, which involves the electrolysis of aluminum chloride, is gaining attention due to its potential for development as an efficient production method .
Catalyst in Organic Synthesis
In the field of organic chemistry, Aluminum chloride hydrate serves as a catalyst for the Friedel-Crafts alkylation reaction . This reaction is fundamental in the synthesis of complex organic compounds, including pharmaceuticals and fine chemicals.
Production of Alumina Aerogels
Aluminum chloride hydrate acts as a precursor in the sol-gel processing method to synthesize high surface area alumina aerogels . These aerogels have applications in insulation, as adsorbents, and in catalysis due to their high porosity and surface area.
Dopant for Thin Films
The compound is used as a dopant in the synthesis of Al-doped ZnO thin films through ultrasonic spray pyrolysis . These thin films are significant in electronics and optoelectronics for their conductive and transparent properties.
Alumina from Clay
Research has explored the recovery of aluminum chloride hexahydrate and alumina from kaolinitic clay . This process is significant for producing alumina from domestic raw materials, with modifications aimed at improving the economics of clay-HCl leaching.
Thermal Hydrolysis Studies
Aluminum chloride hydrate undergoes thermal hydrolysis as part of the alumina production process from high-silicon raw materials . Studies on the thermal hydrolysis of aluminum chloride hydrate help in understanding the phase composition and physical properties of the resulting alumina powder.
Chlorination of Alumina
The compound is involved in the chlorination process of alumina, which is a step in the preparation of alumina with high reactivity towards chlorine . This is particularly relevant for the production of aluminum metal by means of electrolysis.
Physicochemical Research
Aluminum chloride hydrate is a subject of physicochemical studies to understand its behavior under various conditions, such as in the presence of reducing agents during calcination . These studies contribute to the development of new materials and processes in metallurgy.
Mécanisme D'action
Target of Action
Aluminum chloride hydrate, also known as aluminum chlorohydrate, primarily targets the eccrine sweat ducts in the human body . It is commonly used as an active ingredient in antiperspirants . In water purification, it acts as a coagulant to remove dissolved organic matter and colloidal particles present in suspension .
Mode of Action
The mode of action of aluminum chloride hydrate involves the formation of a tenuous membrane within the sweat ducts. This is achieved by the aluminum salts plugging the eccrine sweat pores and forming aggregates with sweat proteins that bind to the wall of the sweat duct . This action effectively reduces excessive sweating .
Biochemical Pathways
It is known that aluminum chloride hydrate can cause hazardous effects, including detrimental biochemical and histological changes, when there is increased concentration in the body
Pharmacokinetics
It is known that the penetration of aluminum chlorohydrate following dermal application is minimal, with the rate being around 001% and up to 006% in pre-damaged skin .
Result of Action
The primary result of the action of aluminum chloride hydrate is the reduction of excessive sweating when used as an antiperspirant . In water purification, it helps in the removal of dissolved organic matter and colloidal particles . Long-term exposure to aluminum chloride hydrate can lead to hazardous effects, including detrimental biochemical and histological changes .
Safety and Hazards
Aluminum chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . The U.S. Food and Drug Administration considers the use of aluminum chlorohydrate in antiperspirants to be safe and it is permitted in concentrations up to 25% .
Orientations Futures
There is continued concern over the use of aluminum chlorohydrate in cosmetics as the risk of toxic build up over time has not been ruled out . The Scientific Committee on Consumer Safety (SCCS) is currently designing a study to analyze the build up of aluminum chlorohydrate via dermal penetration to assess the risk of toxic build up .
Propriétés
IUPAC Name |
trichloroalumane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKLJBSARHIDI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Al](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl3H2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum chloride hydrate | |
CAS RN |
7784-13-6, 10124-27-3 | |
| Record name | Aluminum trichloride hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



